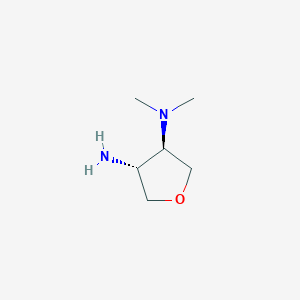
(3R,4R)-N3,N3-Dimethyltetrahydrofuran-3,4-diamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The description of a compound typically includes its chemical formula, molecular weight, and structural formula. It may also include its IUPAC name and other names it’s known by .
Synthesis Analysis
Synthesis analysis involves understanding the methods used to create the compound. This can include the starting materials, the type of chemical reactions involved, and the conditions under which the synthesis occurs .Molecular Structure Analysis
Molecular structure analysis often involves techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the spatial arrangement of atoms in a molecule and the lengths and types of chemical bonds .Chemical Reactions Analysis
This involves studying the reactions that the compound can undergo. This can include its reactivity with other compounds, the conditions needed for reactions to occur, and the products formed .Physical And Chemical Properties Analysis
This involves studying properties such as solubility, melting point, boiling point, and spectral properties. These properties can often be predicted based on the compound’s structure .科学的研究の応用
Molecular Interactions in Atmospheric Processes
Research has explored the molecular interactions between methyl-substituted N,N,N',N'-ethylenediamines, including (3R,4R)-N3,N3-Dimethyltetrahydrofuran-3,4-diamine, and sulfuric acid. These interactions were investigated using computational methods and density functional theory. The study found that these diamines stabilize sulfuric acid complexes efficiently, indicating a potential role in atmospheric particle formation processes (Elm, Jen, Kurtén, & Vehkamäki, 2016).
Polymer Science
In polymer science, diamines like (3R,4R)-N3,N3-Dimethyltetrahydrofuran-3,4-diamine are utilized in the synthesis of various polymers. For instance, aromatic polyimides containing pendant groups have been synthesized using similar diamines. These polymers exhibit high thermal stability and are used in applications requiring durable materials (Wang, Li, & Jiang, 2009).
Magnetic Properties in Inorganic Chemistry
In the field of inorganic chemistry, (3R,4R)-N3,N3-Dimethyltetrahydrofuran-3,4-diamine derivatives have been studied for their magnetic properties. For example, a study focused on the synthesis and magnetic characterization of a nickel complex with this diamine, revealing unique antiferromagnetic properties (Ribas, Monfort, Solans, & Drillon, 1994).
Photophysical Properties
These diamines are also significant in the study of photophysical properties. Research has been conducted on polymers containing triphenylamine groups synthesized using similar diamines, which have potential applications in optoelectronics due to their unique fluorescence characteristics (Liaw et al., 2002).
作用機序
Safety and Hazards
特性
IUPAC Name |
(3R,4R)-3-N,3-N-dimethyloxolane-3,4-diamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N2O/c1-8(2)6-4-9-3-5(6)7/h5-6H,3-4,7H2,1-2H3/t5-,6-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUMNKTUVNOMOMG-WDSKDSINSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1COCC1N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)[C@H]1COC[C@@H]1N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
130.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3R,4R)-N3,N3-Dimethyltetrahydrofuran-3,4-diamine | |
CAS RN |
728008-13-7 |
Source


|
| Record name | rac-(3R,4R)-N3,N3-dimethyloxolane-3,4-diamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-((2-(2-((4-methoxybenzyl)amino)-2-oxoethyl)-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-(3-methoxyphenyl)butanamide](/img/structure/B2920134.png)



![5-bromo-N-[4-[5-(4-bromophenyl)triazol-1-yl]phenyl]furan-2-carboxamide](/img/structure/B2920138.png)



![N-(2-methoxyphenyl)-2-(3-oxo-8-(phenylthio)-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide](/img/structure/B2920149.png)



![(3,3-Difluorocyclobutyl)-[4-[[(3-methoxypyrazin-2-yl)-methylamino]methyl]piperidin-1-yl]methanone](/img/structure/B2920155.png)
![N-[(2-chloro-7-methylquinolin-3-yl)methyl]-4-methylaniline](/img/structure/B2920156.png)